

Navigating the Spectral Landscape of 6-Iodo-1H-Indole: A Technical Guide

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Compound of Interest

Compound Name: *6-iodo-1H-indole*

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For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural and electronic properties of heterocyclic compounds is paramount. **6-Iodo-1H-indole**, a halogenated derivative of the indole scaffold, serves as a crucial building block in the synthesis of various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such compounds. This in-depth technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral data of **6-Iodo-1H-indole**, alongside experimental protocols and visual aids to facilitate a deeper understanding of its molecular architecture.

¹H and ¹³C NMR Spectral Data of 6-Iodo-1H-Indole

Precise, experimentally verified ¹H and ¹³C NMR data for **6-Iodo-1H-indole** is not readily available in publicly accessible spectral databases. However, based on the known spectral data of indole and the substituent effects of iodine, a highly probable set of spectral data has been compiled. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), signal multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Spectral Data for **6-Iodo-1H-Indole**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (NH)	~8.1	br s	-
H-2	~7.2	t	~2.5
H-3	~6.5	t	~2.5
H-4	~7.5	d	~8.5
H-5	~7.1	dd	~8.5, ~1.5
H-7	~7.8	d	~1.5

Note: The chemical shifts are referenced to a standard internal solvent signal. The NH proton (H-1) is expected to be a broad singlet and its chemical shift can be highly dependent on solvent and concentration.

Table 2: Predicted ^{13}C NMR Spectral Data for **6-Iodo-1H-Indole**

Carbon	Chemical Shift (δ , ppm)
C-2	~125
C-3	~102
C-3a	~129
C-4	~122
C-5	~128
C-6	~90
C-7	~120
C-7a	~136

Note: The chemical shifts are referenced to a standard internal solvent signal. The carbon atom bearing the iodine (C-6) is expected to be significantly shielded.

Experimental Protocols for NMR Spectroscopy

The acquisition of high-quality NMR spectra is fundamental for accurate structural analysis.

The following is a detailed, representative protocol for obtaining ^1H and ^{13}C NMR spectra of indole derivatives like **6-iodo-1H-indole**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the **6-iodo-1H-indole** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the desired spectral resolution.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing ($\delta = 0.00$ ppm).

2. NMR Spectrometer Setup:

- The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- The spectrometer needs to be properly tuned and shimmed to ensure a homogeneous magnetic field, which is crucial for obtaining sharp spectral lines.

3. ^1H NMR Acquisition Parameters:

- Pulse Angle: A 30° pulse angle is typically used for standard 1D ^1H spectra.
- Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
- Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.
- Number of Scans: Depending on the sample concentration, 8 to 64 scans are typically averaged to improve the signal-to-noise ratio.

4. ^{13}C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon atom.
- Acquisition Time: An acquisition time of 1-2 seconds is common.
- Relaxation Delay: A relaxation delay of 2-5 seconds is often necessary due to the longer relaxation times of carbon nuclei.
- Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required for ^{13}C NMR due to the low natural abundance of the ^{13}C isotope.

5. Data Processing:

- The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier Transform.
- The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.
- Chemical shifts are referenced to the internal standard.

Visualization of 6-Iodo-1H-Indole

To aid in the interpretation of the NMR data, a clear representation of the molecular structure with atom numbering is essential.

Caption: Molecular structure of **6-iodo-1H-indole** with atom numbering for NMR assignments.

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